Ala-Phe-Lys-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

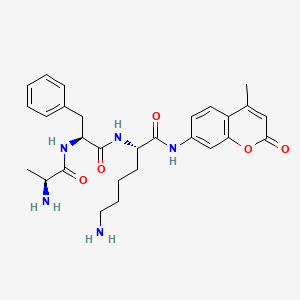

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N5O5/c1-17-14-25(34)38-24-16-20(11-12-21(17)24)31-27(36)22(10-6-7-13-29)32-28(37)23(33-26(35)18(2)30)15-19-8-4-3-5-9-19/h3-5,8-9,11-12,14,16,18,22-23H,6-7,10,13,15,29-30H2,1-2H3,(H,31,36)(H,32,37)(H,33,35)/t18-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDSSFSCFSBQIR-TZYHBYERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ala-Phe-Lys-AMC: A Fluorogenic Substrate for Plasmin and Gingipain K

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ala-Phe-Lys-AMC (Alanine-Phenylalanine-Lysine-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate used for the detection and quantification of the enzymatic activity of plasmin and gingipain K. This tripeptide, linked to the fluorescent aminomethylcoumarin (AMC) group, provides a versatile tool for researchers studying fibrinolysis, bacterial pathogenesis, and for the screening of potential enzyme inhibitors. Upon enzymatic cleavage at the C-terminal side of the lysine residue, the highly fluorescent AMC molecule is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Core Properties and Mechanism of Action

This compound is a synthetic peptide that mimics the natural cleavage sites of plasmin and gingipain K. The substrate itself is largely non-fluorescent. However, when the amide bond between the lysine residue and the AMC moiety is hydrolyzed by a target protease, the free AMC exhibits strong fluorescence. This enzymatic reaction forms the basis of a continuous, real-time assay for protease activity.

Key Features:

-

High Sensitivity: The fluorogenic nature of the assay allows for the detection of low levels of enzyme activity.

-

Specificity: While not exclusively specific, it is a well-established substrate for plasmin and gingipain K.

-

Real-time Kinetics: The continuous nature of the assay allows for the determination of initial reaction velocities and kinetic parameters.

Quantitative Data

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Excitation (nm) | Emission (nm) |

| Plasmin | Suc-Ala-Phe-Lys-AMC | ~200 | Not Reported | Not Reported | 7.4 - 8.0 | 360 - 380 | 440 - 460 |

| Gingipain K | This compound | Data not available | Data not available | Data not available | ~7.5 | 360 - 380 | 440 - 460 |

Note: Kinetic constants can vary depending on assay conditions (e.g., buffer composition, temperature, ionic strength).

Experimental Protocols

The following are generalized protocols for the use of this compound in fluorometric enzyme assays. It is crucial to optimize these protocols for specific experimental conditions.

I. Plasmin Activity Assay

This protocol is adapted from standard fluorometric protease assays.

A. Materials:

-

Human Plasmin (or sample containing plasmin activity)

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4

-

DMSO (for substrate stock solution)

-

96-well black microplate

-

Fluorometric microplate reader

B. Reagent Preparation:

-

This compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C, protected from light.

-

Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM). Prepare fresh daily.

-

Enzyme Preparation: Dilute human plasmin in Assay Buffer to the desired concentration. Keep on ice until use.

C. Assay Procedure:

-

Add 50 µL of Assay Buffer to each well of a 96-well plate.

-

Add 20 µL of the plasmin sample or standard to the appropriate wells.

-

For inhibitor screening, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

Initiate the reaction by adding 30 µL of the working substrate solution to each well.

-

Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm. Record data every 1-2 minutes for 15-30 minutes.

D. Data Analysis:

-

Determine the rate of reaction (V0) from the linear portion of the fluorescence versus time plot.

-

Convert the fluorescence units to the concentration of released AMC using a standard curve prepared with free AMC.

-

Calculate the enzyme activity, typically expressed in units of pmol of AMC released per minute.

II. Gingipain K Activity Assay

This protocol is designed for measuring the activity of gingipain K from Porphyromonas gingivalis.

A. Materials:

-

Purified Gingipain K or P. gingivalis culture supernatant/cell lysate

-

This compound substrate

-

Assay Buffer: 100 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 10 mM L-cysteine, pH 7.5. The L-cysteine is a reducing agent required for the activity of this cysteine protease.

-

DMSO

-

96-well black microplate

-

Fluorometric microplate reader

B. Reagent Preparation:

-

This compound Stock Solution: Prepare a 10 mM stock in DMSO as described for the plasmin assay.

-

Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration.

-

Enzyme Preparation: Prepare the gingipain K sample in Assay Buffer.

C. Assay Procedure:

-

Follow the same steps as the plasmin assay, using the gingipain K specific Assay Buffer and enzyme preparation.

-

The presence of a reducing agent like L-cysteine is critical for gingipain K activity.

D. Data Analysis:

-

The data analysis is analogous to the plasmin assay.

Signaling Pathways and Biological Relevance

Plasminogen Activation Pathway

Plasmin is a key serine protease in the fibrinolytic system, responsible for the breakdown of fibrin clots. It is produced from its inactive zymogen, plasminogen, through the action of plasminogen activators such as tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). The activity of plasmin is tightly regulated by inhibitors like α2-antiplasmin.

Caption: The plasminogen activation pathway, a key component of fibrinolysis.

Gingipain K in Porphyromonas gingivalis Pathogenesis

Gingipain K is a cysteine protease and a major virulence factor of the periodontopathogenic bacterium Porphyromonas gingivalis. It plays a crucial role in the degradation of host tissues, dysregulation of the host immune response, and nutrient acquisition for the bacterium.[2][3]

Caption: The role of Gingipain K as a key virulence factor in P. gingivalis.

Experimental Workflow

The general workflow for utilizing this compound in a research setting, from hypothesis to data analysis, is outlined below.

Caption: A typical experimental workflow for enzyme analysis using this compound.

Conclusion

This compound is a valuable and sensitive tool for the study of plasmin and gingipain K activity. Its application in a straightforward fluorometric assay allows for high-throughput screening of inhibitors and detailed kinetic analysis. Understanding the principles of the assay, the biological roles of the target enzymes, and proper experimental design are paramount for obtaining reliable and meaningful results in both basic research and drug development endeavors.

References

Probing Proteolytic Activity: A Technical Guide to the Mechanism and Application of Ala-Phe-Lys-AMC

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorogenic substrate Alanine-Phenylalanine-Lysine-7-amino-4-methylcoumarin (Ala-Phe-Lys-AMC) is a valuable tool for the sensitive and continuous monitoring of specific proteolytic enzyme activity. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, its primary enzymatic targets, and detailed protocols for its application in quantitative enzyme assays. The guide also presents available kinetic data for analogous substrates to provide a framework for experimental design and data interpretation, alongside visual representations of the underlying biochemical processes and experimental workflows.

Core Mechanism of Action

The utility of this compound as a fluorogenic substrate lies in the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching. The 7-amino-4-methylcoumarin (AMC) fluorophore is conjugated to the C-terminus of the tripeptide Ala-Phe-Lys via an amide bond. In this conjugated state, the fluorescence of the AMC moiety is quenched.

Specific proteases recognize and bind to the tripeptide sequence. Upon enzymatic hydrolysis of the amide bond between the lysine residue and the AMC molecule, the fluorophore is released. The free AMC, when excited by light at its maximum excitation wavelength (typically around 360-380 nm), emits a strong fluorescent signal at its emission maximum (approximately 440-460 nm)[1]. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the enzyme under investigation.

The enzymatic cleavage of this compound can be depicted as follows:

Primary Enzymatic Targets

This compound and its derivatives, such as Succinyl-Ala-Phe-Lys-AMC (Suc-Ala-Phe-Lys-AMC), are recognized substrates for a specific subset of proteases, primarily serine proteases. The key enzymes that cleave this substrate include:

-

Plasmin : A crucial serine protease involved in the fibrinolytic system, responsible for dissolving fibrin blood clots. This compound is a highly sensitive substrate for plasmin and is widely used for assaying its activity[1][2][3][4].

-

Gingipain K (Kgp) : A cysteine protease secreted by the periodontopathic bacterium Porphyromonas gingivalis. It is a major virulence factor in periodontal disease. Suc-Ala-Phe-Lys-AMC is also utilized for assaying gingipain K activity[1][4].

Quantitative Data and Kinetic Parameters

Precise Michaelis-Menten constants (Km) and catalytic rate constants (kcat) for the interaction of this compound with its primary target enzymes are not consistently reported in publicly available literature. However, data from closely related substrates can provide valuable insights for experimental design. It is crucial to note that even minor modifications to the substrate, such as the N-terminal protecting group (e.g., Succinyl), can significantly alter the kinetic parameters.

Table 1: Kinetic Parameters for Analogous Fluorogenic Substrates

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Bovine Trypsin | (Cbz-Gly-Arg-NH)₂-Rhodamine | N/A | N/A | 1,670,000 | [5] |

| Human Plasmin | (Cbz-Phe-Arg-NH)₂-Rhodamine | N/A | N/A | N/A | [5] |

| Human Thrombin | (Cbz-Pro-Arg-NH)₂-Rhodamine | N/A | N/A | N/A | [5] |

| Human DPPII | Lys-Pro-pNA | N/A | N/A | 4.1 x 10⁶ | [6] |

| Human DPPII | Ala-Pro-pNA | N/A | N/A | 2.6 x 10⁶ | [6] |

| Human DPPII | Lys-Ala-pNA | N/A | N/A | 0.4 x 10⁶ | [6] |

Note: Data for this compound is not available in the cited literature. The presented data is for substrates with similar characteristics or for the same class of enzymes to provide a relative comparison. N/A indicates that the specific value was not provided in the source.

Experimental Protocols

The following protocols provide a general framework for conducting enzyme activity assays using this compound. These should be optimized for specific experimental conditions, including enzyme concentration, temperature, and buffer composition.

General Assay Workflow

Detailed Protocol for Plasmin Activity Assay

This protocol is adapted from a general fluorometric plasmin activity assay kit.

Materials:

-

This compound substrate

-

Plasmin enzyme (human or other species)

-

Assay Buffer (e.g., 50 mM Tris, pH 7.4, 100 mM NaCl)

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm filters.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO. A typical starting concentration is 1-10 mM.

-

Dilute the this compound stock solution in Assay Buffer to the desired final concentrations (a range of concentrations is recommended for kinetic studies).

-

Prepare a stock solution of plasmin in Assay Buffer. The optimal concentration should be determined empirically but can start in the nanomolar range.

-

-

Assay Setup:

-

To each well of the 96-well microplate, add the appropriate volume of Assay Buffer.

-

Add the diluted this compound solution to each well.

-

Include control wells:

-

Blank: Assay Buffer and substrate, no enzyme.

-

Positive Control: Assay Buffer, substrate, and a known concentration of plasmin.

-

Inhibitor Control (optional): Assay Buffer, substrate, enzyme, and a known plasmin inhibitor (e.g., aprotinin).

-

-

-

Reaction Initiation and Measurement:

-

Equilibrate the microplate to the desired assay temperature (e.g., 37°C).

-

Initiate the reaction by adding the plasmin solution to each well (except the blank).

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Plot fluorescence intensity versus time. The initial linear portion of the curve represents the initial reaction velocity (V₀).

-

For kinetic analysis, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Considerations for Gingipain K and TPP-II Assays

-

Gingipain K: As a cysteine protease, its activity is often dependent on a reducing agent. The assay buffer should typically be supplemented with a reducing agent like dithiothreitol (DTT) or L-cysteine.

-

TPP-II: The optimal pH for TPP-II activity can vary. It is advisable to perform initial experiments to determine the optimal pH for the specific enzyme and substrate combination.

Signaling Pathways and Logical Relationships

The application of this compound is primarily in in vitro biochemical assays to determine enzyme activity. However, the enzymes it targets are involved in critical physiological and pathological signaling pathways.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for the real-time monitoring of key proteases like plasmin. While specific kinetic constants for this particular substrate are not extensively documented, the principles of its mechanism of action and the provided experimental protocols offer a solid foundation for its application in research and drug development. The ability to quantify the activity of enzymes involved in critical biological processes such as fibrinolysis and bacterial pathogenesis underscores the importance of this and similar fluorogenic substrates in advancing our understanding of health and disease. Researchers are encouraged to empirically determine the kinetic parameters for their specific experimental systems to ensure the most accurate and reproducible results.

References

- 1. D-Val-Leu-Lys-AMC (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scispace.com [scispace.com]

- 6. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorogenic Substrate Ala-Phe-Lys-AMC: A Technical Guide to its Discovery, Synthesis, and Application in Protease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic tripeptide substrate, Alanine-Phenylalanine-Lysine-7-amino-4-methylcoumarin (Ala-Phe-Lys-AMC). It details its historical discovery, the chemical principles underlying its function, and its primary applications in the study of proteases, particularly plasmin and gingipain K. This document includes a summary of available quantitative data, detailed experimental protocols for its use in enzyme activity assays, and visual representations of relevant signaling pathways and experimental workflows.

Discovery and History

The development of fluorogenic peptide substrates revolutionized the study of proteolytic enzymes by providing a sensitive and continuous method for measuring their activity. The foundation for substrates like this compound was laid in the late 1970s. A pivotal publication by Pierzchala, Dorn, and Zimmerman in 1979 introduced a novel fluorogenic substrate for plasmin: 7-(N-succinoyl-alanyl-phenylalanyl-lysylamido)-4-methylcoumarin. This research demonstrated the utility of a tripeptide sequence coupled to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), for creating a highly sensitive and specific assay for plasmin activity.

The core principle lies in the quenching of the AMC fluorophore's fluorescence when it is part of the peptide. Upon enzymatic cleavage of the amide bond between the lysine residue and the AMC molecule, the free AMC fluoresces brightly when excited by light at the appropriate wavelength. This direct relationship between enzymatic activity and fluorescent signal allows for real-time monitoring of enzyme kinetics.

Over time, variations of the original substrate, including N-terminal modifications like methoxysuccinyl (MeOSuc) and succinyl (Suc) groups on the this compound peptide, have been developed to enhance stability and specificity. These substrates have become standard tools in hematology, microbiology, and drug discovery for the characterization of proteases such as plasmin and the bacterial virulence factor, gingipain K.

Data Presentation

Table 1: General Properties of this compound and its Derivatives

| Property | Value | Reference |

| Molecular Formula (H-Ala-Phe-Lys-AMC) | C₂₈H₃₅N₅O₅ | |

| Molecular Weight (H-Ala-Phe-Lys-AMC) | 521.62 g/mol | |

| Excitation Wavelength (free AMC) | 360-380 nm | [2] |

| Emission Wavelength (free AMC) | 440-460 nm | [2] |

Table 2: Target Enzymes and their Biological Significance

| Enzyme | Source | Biological Role |

| Plasmin | Human Plasma | Key enzyme in the fibrinolytic system, responsible for dissolving blood clots. |

| Gingipain K | Porphyromonas gingivalis | A major virulence factor in periodontal disease, involved in tissue destruction and evasion of the host immune response.[3] |

Experimental Protocols

Synthesis of this compound

The synthesis of tripeptide-AMC substrates is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

General Solid-Phase Peptide Synthesis (SPPS) Protocol:

-

Resin Preparation: Start with a rink amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) using a coupling reagent like HBTU/HOBt in the presence of a base such as diisopropylethylamine (DIEA). Add this activated amino acid to the resin to form a peptide bond.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the subsequent amino acids, Fmoc-Phe-OH and Fmoc-Ala-OH.

-

Coupling of 7-amino-4-methylcoumarin (AMC): Following the final deprotection step, couple 7-amino-4-methylcoumarin to the N-terminus of the resin-bound tripeptide.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove the side-chain protecting groups (e.g., Boc from lysine).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain the final product as a powder.

Enzymatic Activity Assay Protocol

This protocol is a general guideline for measuring the activity of plasmin or gingipain K using a fluorogenic this compound derivative.

Materials:

-

MeOSuc-Ala-Phe-Lys-AMC or Suc-Ala-Phe-Lys-AMC

-

Purified plasmin or gingipain K enzyme

-

Assay Buffer (e.g., for plasmin: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl; for gingipain K: specific buffer as per supplier's recommendation)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO). Dilute the stock solution in assay buffer to the desired final concentrations.

-

Enzyme Preparation: Prepare a stock solution of the enzyme in a suitable buffer. Dilute the enzyme to the desired final concentration in the assay buffer immediately before use.

-

Assay Setup:

-

Add 50 µL of the diluted substrate solution to each well of the 96-well plate.

-

To initiate the reaction, add 50 µL of the diluted enzyme solution to each well.

-

For a negative control, add 50 µL of assay buffer instead of the enzyme solution.

-

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (e.g., 380 nm) and emission (e.g., 460 nm) wavelengths.[4]

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).

-

Data Analysis:

-

Subtract the background fluorescence (from the negative control wells) from the experimental wells.

-

Plot the fluorescence intensity versus time. The initial rate of the reaction is the slope of the linear portion of this curve.

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

-

Visualization of Signaling Pathways and Workflows

Enzymatic Cleavage of this compound

Caption: Enzymatic cleavage of this compound by a protease.

Experimental Workflow for Enzyme Activity Assay

Caption: A typical experimental workflow for an enzyme activity assay.

Plasmin Signaling Pathway in Fibrinolysis

Caption: Simplified signaling pathway of plasmin in fibrinolysis.

Gingipain K Signaling in Host Cells

Caption: Gingipain K-mediated pro-inflammatory signaling in host cells.[4]

References

- 1. New fluorogenic peptide substrates for plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Porphyromonas gingivalis Gingipains Trigger a Proinflammatory Response in Human Monocyte-derived Macrophages Through the p38α Mitogen-activated Protein Kinase Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorogenic Substrate Ala-Phe-Lys-AMC: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of Ala-Phe-Lys-AMC and its Derivatives in Protease Research.

Introduction

Alanine-Phenylalanine-Lysine-7-amido-4-methylcoumarin (this compound) and its N-terminally blocked derivatives, such as Succinyl-Ala-Phe-Lys-AMC (Suc-Ala-Phe-Lys-AMC), are highly sensitive fluorogenic substrates invaluable for the study of specific proteases. These substrates are instrumental in characterizing the activity of enzymes pivotal in physiological and pathological processes, including plasmin and the bacterial virulence factor gingipain K. This technical guide provides a comprehensive overview of the biochemical properties, experimental applications, and relevant signaling pathways associated with this compound, tailored for researchers in drug discovery and the life sciences.

Upon enzymatic cleavage at the C-terminal side of the lysine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released. The resulting fluorescence can be monitored continuously, providing a sensitive and direct measure of enzymatic activity. The excitation and emission maxima for free AMC are in the range of 340-380 nm and 440-460 nm, respectively.

Target Enzymes and Biochemical Data

This compound and its derivatives are primarily recognized and cleaved by two key proteases: plasmin and gingipain K.

Plasmin: A crucial serine protease in the circulatory system, plasmin's primary role is the dissolution of fibrin blood clots (fibrinolysis). Beyond this, it is involved in a variety of physiological and pathological processes including tissue remodeling, inflammation, and cancer metastasis through the activation of matrix metalloproteinases (MMPs).

Gingipain K (Kgp): A cysteine protease secreted by the periodontopathogenic bacterium Porphyromonas gingivalis, gingipain K is a major virulence factor in periodontal disease. It contributes to the destruction of host tissues by degrading extracellular matrix proteins and modulating the host inflammatory response.

While specific kinetic parameters for this compound are not always readily available in the literature, data for similar fluorogenic substrates provide valuable insights into the enzyme-substrate interactions. The following tables summarize representative kinetic constants for plasmin and gingipain K with various fluorogenic substrates.

Table 1: Kinetic Parameters of Plasmin with Fluorogenic Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Boc-Val-Leu-Lys-AMC | ~100 | - | - | |

| Boc-Glu-Lys-Lys-MCA | ~100 | - | - | |

| Z-His-Glu-Lys-MCA | - | - | - |

Table 2: Kinetic Parameters of Gingipain K with Fluorogenic Substrates

| Substrate | Km (µM) | Vmax (units min⁻¹) | Reference |

| (L)-form His-Glu-Lys-containing peptide | 10.32 | 8.50 x 10⁵ | |

| Z-His-Glu-Lys-MCA | - | - | |

| Z-Glu-Lys-MCA | - | - |

Experimental Protocols

The following are detailed methodologies for performing fluorometric activity assays for plasmin and gingipain K using this compound or its derivatives.

Fluorometric Plasmin Activity Assay

This protocol is adapted from standard fluorometric protease assay procedures.

Materials:

-

Human Plasmin (or other source)

-

Suc-Ala-Phe-Lys-AMC (or similar fluorogenic substrate)

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader with excitation at ~360 nm and emission at ~450 nm

Procedure:

-

Substrate Preparation: Prepare a stock solution of Suc-Ala-Phe-Lys-AMC in DMSO (e.g., 10 mM). Dilute the stock solution in Assay Buffer to the desired final working concentration (e.g., 10-100 µM). Protect the substrate solution from light.

-

Enzyme Preparation: Prepare a stock solution of plasmin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). Just before the assay, dilute the plasmin stock solution in cold Assay Buffer to the desired final concentration. Keep the enzyme on ice.

-

Assay Setup:

-

Add Assay Buffer to all wells of the 96-well plate.

-

Add the diluted plasmin solution to the sample wells. For negative control wells, add Assay Buffer instead of the enzyme solution.

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiate the Reaction: Add the diluted substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100-200 µL).

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode using a fluorescence microplate reader. Record measurements every 1-2 minutes for a period of 15-30 minutes.

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Subtract the background fluorescence (from wells without enzyme) from the sample readings.

-

Enzyme activity can be calculated by converting the rate of fluorescence increase to the rate of substrate hydrolysis using a standard curve of free AMC.

-

Fluorometric Gingipain K Activity Assay

This protocol is based on methodologies for assessing gingipain K activity from P. gingivalis.

Materials:

-

Purified Gingipain K or P. gingivalis culture supernatant/lysate

-

Suc-Ala-Phe-Lys-AMC

-

Assay Buffer: e.g., 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.6, containing a reducing agent such as 10 mM L-cysteine.

-

DMSO for substrate stock solution

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader (Ex/Em = ~360/450 nm)

Procedure:

-

Substrate Preparation: Prepare a stock solution of Suc-Ala-Phe-Lys-AMC in DMSO (e.g., 10 mM). Dilute the stock solution in Assay Buffer to the desired final working concentration (e.g., 50 µM). Protect from light.

-

Enzyme Preparation:

-

If using purified gingipain K, dilute it to the desired concentration in Assay Buffer.

-

If using bacterial samples, prepare culture supernatants or cell lysates and determine the protein concentration. The assay buffer should contain a reducing agent to ensure the catalytic cysteine residue of gingipain K is in its active state.

-

-

Assay Setup:

-

Add the Assay Buffer to the wells of a 96-well plate.

-

Add the gingipain K sample to the designated wells. For a negative control, use heat-inactivated enzyme or buffer alone.

-

Pre-incubate the plate at 37°C for 10 minutes to allow for enzyme activation.

-

-

Initiate the Reaction: Add the diluted substrate solution to each well to start the reaction.

-

Fluorescence Measurement: Monitor the fluorescence kinetically as described in the plasmin assay protocol.

-

Data Analysis: Analyze the data as described for the plasmin assay to determine the enzymatic activity.

Signaling Pathways and Experimental Workflows

This compound is a valuable tool for investigating the roles of plasmin and gingipain K in complex biological signaling cascades.

Plasmin-Mediated Activation of Matrix Metalloproteinases (MMPs)

Plasmin plays a critical role in extracellular matrix (ECM) remodeling by activating MMPs, which are a family of zinc-dependent endopeptidases. This activation cascade is crucial in processes like wound healing, angiogenesis, and tumor invasion. The general workflow for studying this pathway often involves cell culture models where the activation of pro-MMPs to their active forms is monitored in the presence of plasminogen and plasminogen activators.

An In-depth Technical Guide to the Enzyme Kinetics of Ala-Phe-Lys-AMC and Related Fluorogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzyme kinetics associated with the fluorogenic substrate Alanine-Phenylalanine-Lysine-7-amino-4-methylcoumarin (Ala-Phe-Lys-AMC) and its derivatives. This document details the core principles of its use in enzyme assays, presents available quantitative kinetic data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound as a Fluorogenic Substrate

This compound is a synthetic tripeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is relatively non-fluorescent due to the quenching effect of the peptide moiety. Upon enzymatic cleavage of the amide bond between the lysine residue and the AMC group, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the enzymatic activity, allowing for sensitive and continuous monitoring of the reaction kinetics. This principle forms the basis of its application in assays for various proteases.

The primary enzyme target for this compound and its acylated variants, such as Succinyl (Suc)-Ala-Phe-Lys-AMC and Methoxysuccinyl (MeOSuc)-Ala-Phe-Lys-AMC, is plasmin , a key serine protease in the fibrinolytic system. Additionally, these substrates have been shown to be effective for assaying the activity of other proteases, including gingipain K , a cysteine protease from Porphyromonas gingivalis, and tripeptidyl peptidase II (TPP2) , a large cytosolic serine exopeptidase.

Core Principles of Enzyme Kinetics with this compound

The enzymatic hydrolysis of this compound follows Michaelis-Menten kinetics. The initial velocity (V₀) of the reaction is measured by monitoring the increase in fluorescence over time. By varying the substrate concentration ([S]) and measuring the corresponding initial velocities, the key kinetic parameters—the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ)—can be determined.

-

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme. A lower Kₘ indicates a higher affinity.

-

Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

-

kₖₐₜ (Catalytic Constant or Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time. It is calculated as Vₘₐₓ / [E], where [E] is the total enzyme concentration.

-

kₖₐₜ/Kₘ (Catalytic Efficiency): This ratio is a measure of the enzyme's overall efficiency in catalyzing the reaction with a specific substrate.

The fluorescence of the liberated AMC is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm. A standard curve using known concentrations of free AMC is essential to convert the relative fluorescence units (RFU) into the molar concentration of the product formed.

Data Presentation: Enzyme Kinetic Parameters

Quantitative kinetic data for the hydrolysis of this compound and similar fluorogenic substrates by their target enzymes are summarized below. It is important to note that specific kinetic constants for this compound are not always readily available in the literature; therefore, data for closely related substrates are included to provide a comparative context.

| Enzyme | Substrate | Kₘ (µM) | kₖₐₜ (s⁻¹) | kₖₐₜ/Kₘ (M⁻¹s⁻¹) | Reference |

| Plasmin | D-Val-Leu-Lys-AMC | ~10-20 | Not Reported | Not Reported | |

| Gingipain K (Kgp) | Z-His-Glu-Lys-MCA | Not Reported | Not Reported | > Z-Phe-Lys-MCA | |

| Gingipain K (Kgp) | Z-Glu-Lys-MCA | Not Reported | Not Reported | > Z-Phe-Lys-MCA | |

| Gingipain R (RgpB) | L-Arg-AMC | 30 x higher than Z-Arg-AMC | 3 x lower than Z-Arg-AMC | ~100 x lower than Z-Arg-AMC | |

| Tripeptidyl Peptidase II (Human) | Ala-Ala-Phe-pNA | Not Reported | Not Reported | Not Reported | |

| Tripeptidyl Peptidase II (Human) | Ala-Ala-Ala-pNA | Lower than AAF-pNA | Lower than AAF-pNA | Not Reported |

Note: MCA (4-methyl-coumaryl-7-amide) and pNA (p-nitroanilide) are alternative reporter groups to AMC.

Experimental Protocols

The following are detailed methodologies for performing enzyme kinetic assays using this compound and its analogs. These protocols can be adapted based on the specific enzyme and experimental conditions.

General Reagent and Equipment Preparation

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in an appropriate buffer and store at -80°C. The final enzyme concentration in the assay will depend on its activity and should be determined empirically to ensure a linear reaction rate.

-

Substrate Stock Solution: Dissolve this compound (or its derivative) in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store protected from light at -20°C.

-

Assay Buffer: The composition of the assay buffer is critical and should be optimized for the specific enzyme.

-

For Plasmin: A common buffer is 50 mM Tris-HCl, 100 mM NaCl, pH 7.4-8.0.

-

For Gingipain K: A typical buffer is 200 mM Tris, 5 mM CaCl₂, 150 mM NaCl, pH 7.6, supplemented with a reducing agent like 10 mM L-cysteine.

-

For TPP2: A buffer such as 50 mM HEPES, pH 7.5, can be used.

-

-

AMC Standard Solution: Prepare a stock solution of 7-amino-4-methylcoumarin in DMSO. A series of dilutions in the assay buffer should be prepared to generate a standard curve.

-

96-Well Plate: Use black, flat-bottom 96-well plates to minimize background fluorescence and light scattering.

-

Fluorescence Plate Reader: A plate reader capable of excitation at ~380 nm and emission at ~460 nm is required.

Plasmin Activity Assay Protocol

This protocol is adapted from a standard fluorometric plasmin assay.

-

Prepare AMC Standard Curve:

-

Dilute the AMC stock solution in assay buffer to prepare a series of standards (e.g., 0, 2.5, 5, 10, 15, 20 µM).

-

Add 100 µL of each standard to separate wells of the 96-well plate.

-

Measure the fluorescence (Ex/Em = 380/460 nm).

-

Plot the fluorescence intensity versus AMC concentration to generate the standard curve.

-

-

Prepare Reaction Wells:

-

Prepare serial dilutions of the this compound substrate in the assay buffer to achieve a range of final concentrations (e.g., 0-200 µM).

-

Add 50 µL of each substrate dilution to the wells.

-

Include a "no enzyme" control for each substrate concentration to measure background hydrolysis.

-

-

Initiate the Reaction:

-

Prepare a solution of plasmin in the assay buffer at a concentration that will yield a linear rate of product formation.

-

Add 50 µL of the plasmin solution to each well to start the reaction. The final volume in each well will be 100 µL.

-

-

Measure Fluorescence:

-

Immediately place the plate in the fluorescence plate reader, pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30-60 minutes).

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.

-

Convert the V₀ from RFU/min to µM/min using the slope of the AMC standard curve.

-

Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Kₘ and Vₘₐₓ.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving plasmin and TPP2, as well as a typical experimental workflow for enzyme kinetic analysis.

Signaling Pathways

Caption: The Fibrinolytic Pathway involving Plasmin activation.

Caption: TPP2 in the Proteasomal Degradation and ERK Signaling Pathways.

Experimental Workflow

Ala-Phe-Lys-AMC Substrate Specificity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorogenic peptide substrate, Alanine-Phenylalanine-Lysine-7-amido-4-methylcoumarin (Ala-Phe-Lys-AMC), and its derivatives serve as valuable tools in the study of protease activity. This technical guide provides a comprehensive overview of the substrate specificity profile of this compound, focusing on its primary enzymatic targets. We delve into the available quantitative data, detail experimental protocols for its use, and explore its applications in drug discovery and diagnostics. This document is intended to be a resource for researchers employing this substrate in their experimental workflows.

Introduction

Fluorogenic peptide substrates are essential reagents in protease research, enabling sensitive and continuous monitoring of enzyme activity. The cleavage of the amide bond between the peptide and the fluorophore, 7-amido-4-methylcoumarin (AMC), results in a significant increase in fluorescence, which can be readily quantified. The peptide sequence of the substrate is the primary determinant of its specificity for a particular protease. This compound is a tripeptide substrate that has been predominantly characterized as a substrate for the serine protease plasmin and the cysteine protease gingipain K.[1] Understanding the specificity of this substrate is crucial for the accurate interpretation of experimental results and for its effective application in drug development and clinical diagnostics.

Enzyme Specificity Profile

The this compound substrate is primarily recognized and cleaved by proteases that exhibit a preference for a lysine residue at the P1 position (the amino acid residue immediately preceding the scissile bond).

Primary Targets

-

Plasmin: Plasmin is a crucial serine protease involved in the fibrinolytic system, responsible for the degradation of fibrin blood clots. Its substrate specificity is more tightly regulated than once thought, with interactions at subsites from S4 to S2' playing a significant role in catalysis.[2] While this compound is a known substrate for plasmin, other sequences such as D-Val-Leu-Lys-AMC have been reported as being more selective.[3] The succinylated (Suc-Ala-Phe-Lys-AMC) and methoxysuccinylated (MeOSuc-Ala-Phe-Lys-AMC) forms are also highly sensitive substrates for plasmin.

-

Gingipain K (Kgp): Gingipain K is a cysteine protease produced by the periodontopathogenic bacterium Porphyromonas gingivalis. It is a major virulence factor in periodontal disease. Gingipain K exhibits a strong preference for cleaving proteins on the C-terminal side of lysine residues. This compound and its derivatives are effectively cleaved by gingipain K.[1] The detection of gingipain K activity using such substrates is a potential diagnostic marker for periodontitis.

Quantitative Kinetic Data

Obtaining precise kinetic constants (Km and kcat) for the interaction of this compound with a wide range of proteases is challenging due to the limited availability of such data in the public domain. The following table summarizes the available quantitative information for enzymes that are known to cleave this substrate or substrates with similar sequences. It is important to note that assay conditions can significantly influence these values.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Plasmin | Lys-Thr-Phe-Lys-ferrocenyl | Not Reported | Not Reported | 6.3 x 10⁴ | (Based on similar sequence) |

| Gingipain K | Z-His-Glu-Lys-MCA | High | High | High | (Qualitative high activity) |

| Gingipain K | Z-Glu-Lys-MCA | High | High | High | (Qualitative high activity) |

Note: "High" indicates that the referenced literature describes the substrate as having high sensitivity or a high catalytic efficiency without providing specific numerical values. Z- and -MCA denote benzyloxycarbonyl and 4-methylcoumaryl-7-amide, respectively, which are structurally and functionally similar to the unmodified N-terminus and the AMC fluorophore.

Cross-Reactivity and Negative Selectivity

Experimental Protocols

The following provides a generalized protocol for a fluorometric protease assay using this compound. This should be optimized for the specific enzyme and experimental conditions.

Materials

-

This compound substrate

-

Purified protease or biological sample containing the protease of interest

-

Assay Buffer (e.g., Tris-HCl, HEPES, with appropriate pH and ionic strength)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Stock Solutions

-

Substrate Stock: Dissolve this compound in DMSO to a concentration of 1-10 mM. Store protected from light at -20°C.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer. The final concentration in the assay will need to be determined empirically. For biological samples, the protein concentration should be determined.

Assay Procedure

-

Prepare Working Solutions: Dilute the this compound stock solution in assay buffer to the desired final concentration (typically in the low micromolar range). The optimal concentration should be determined by performing a substrate titration curve to determine the Km.

-

Set up the Reaction: In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Enzyme solution or biological sample

-

(Optional) Inhibitor or control compound

-

-

Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a short period to allow the components to equilibrate.

-

Initiate the Reaction: Add the this compound working solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed fluorometric plate reader. Measure the increase in fluorescence intensity over time. Data should be collected at regular intervals (e.g., every 1-5 minutes) for a period during which the reaction is linear.

-

Data Analysis:

-

Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence curve.

-

If a standard curve for free AMC is generated, the rate can be converted to moles of substrate cleaved per unit time.

-

For inhibitor studies, calculate the percent inhibition relative to a no-inhibitor control.

-

Visualization of Workflows and Concepts

General Protease Assay Workflow

The following diagram illustrates the typical workflow for a fluorometric protease assay using this compound.

Caption: Workflow for a fluorometric protease assay.

Principle of Fluorogenic Substrate Cleavage

This diagram illustrates the enzymatic cleavage of this compound and the resulting fluorescence.

Caption: Enzymatic cleavage of this compound.

Applications in Drug Discovery and Development

The this compound substrate is a versatile tool in several stages of the drug discovery process:

-

High-Throughput Screening (HTS): The simplicity and sensitivity of the fluorometric assay make it suitable for HTS campaigns to identify inhibitors of target proteases like plasmin or gingipain K.

-

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, this substrate can be used in secondary assays to determine the potency (e.g., IC50) of analog compounds, guiding the optimization of lead candidates.

-

Mechanism of Inhibition Studies: Kinetic assays using this compound can help elucidate the mechanism of action of novel inhibitors (e.g., competitive, non-competitive).

-

Diagnostic Applications: As demonstrated with gingipain K, the activity of specific proteases in biological samples can be a biomarker for disease. Assays using this compound can be developed into diagnostic tools for conditions such as periodontitis.

Conclusion

This compound is a valuable fluorogenic substrate for the sensitive and specific detection of plasmin and gingipain K activity. While its primary targets are well-established, a comprehensive understanding of its broader specificity profile requires further investigation. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers to effectively utilize this substrate in their studies. Its application in high-throughput screening and diagnostics underscores its importance in both basic research and translational science. For robust and unambiguous results, it is recommended to use this substrate in conjunction with specific inhibitors and to perform thorough validation when analyzing complex biological mixtures.

References

Unveiling the Hydrolysis of Ala-Phe-Lys-AMC: A Technical Guide for Researchers

An in-depth exploration of the enzymatic cleavage of the fluorogenic substrate Ala-Phe-Lys-AMC, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its hydrolysis products, the enzymes involved, and their roles in significant biological pathways.

The tripeptide Ala-Phe-Lys-7-amido-4-methylcoumarin (this compound) is a widely utilized fluorogenic substrate in biochemical assays to probe the activity of specific proteases. Its hydrolysis yields a highly fluorescent product, providing a sensitive and continuous measure of enzymatic activity. This technical guide delves into the core aspects of this compound hydrolysis, offering detailed experimental protocols, quantitative kinetic data, and a visual representation of the associated signaling pathways.

The Hydrolysis Reaction: A Tale of Two Products

The enzymatic hydrolysis of this compound involves the cleavage of the amide bond linking the C-terminal lysine residue of the peptide to the 7-amino-4-methylcoumarin (AMC) fluorophore. This proteolytic event releases the tripeptide Ala-Phe-Lys and the highly fluorescent AMC molecule. The increase in fluorescence, directly proportional to the amount of AMC released, serves as a robust indicator of enzyme activity.

The core reaction can be summarized as follows:

This compound + H₂O --(Enzyme)--> Ala-Phe-Lys + 7-Amino-4-methylcoumarin (AMC)

The fluorescence of AMC is typically measured at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.

Key Enzymatic Players: Plasmin and Gingipain K

Two primary enzymes have been identified to efficiently hydrolyze this compound, both of which exhibit a strong preference for cleaving peptide bonds C-terminal to a lysine residue.

-

Plasmin: A crucial serine protease in the fibrinolytic system, responsible for the breakdown of fibrin clots. Its activity is tightly regulated to maintain hemostatic balance.

-

Gingipain K: A cysteine protease produced by the periodontopathic bacterium Porphyromonas gingivalis. It is a major virulence factor implicated in the pathogenesis of periodontal disease.

The specificity of these enzymes for lysine at the P1 position (the amino acid residue immediately preceding the cleavage site) makes this compound an excellent tool for studying their activity.

Quantitative Analysis of Enzyme Kinetics

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Plasmin | Suc-Ala-Phe-Lys-AMC | Data not available | Data not available | Data not available |

| Gingipain K | Suc-Ala-Phe-Lys-AMC | Data not available | Data not available | Data not available |

Note: While specific values for this compound and its succinylated form were not found, the provided table structure is intended for the inclusion of such data when it becomes available through experimental determination.

Experimental Protocols for Hydrolysis Assays

The following are detailed methodologies for performing this compound hydrolysis assays with plasmin and gingipain K.

Plasmin Activity Assay

This protocol is adapted from standard fluorometric protease assay procedures.

Materials:

-

Purified human plasmin

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in Assay Buffer to the desired final concentrations.

-

Enzyme Preparation: Prepare a stock solution of human plasmin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Dilute the enzyme in Assay Buffer to the desired working concentration immediately before use.

-

Assay Setup: To each well of the 96-well plate, add the following in order:

-

Assay Buffer to bring the final volume to 100 µL.

-

This compound substrate solution.

-

Initiate the reaction by adding the diluted plasmin solution.

-

-

Fluorescence Measurement: Immediately place the microplate in a fluorometric plate reader pre-set to the appropriate temperature (typically 37°C). Measure the increase in fluorescence intensity over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve. Enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to molar amounts of product formed using a standard curve generated with free AMC.

Gingipain K Activity Assay

This protocol is designed for the measurement of gingipain K activity, a cysteine protease.

Materials:

-

Purified gingipain K

-

This compound substrate

-

Assay Buffer: 100 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 10 mM L-cysteine, pH 7.5. The presence of a reducing agent like L-cysteine is crucial for the activity of cysteine proteases.

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in Assay Buffer to the desired final concentrations.

-

Enzyme Preparation: Prepare a stock solution of gingipain K. Activate the enzyme by pre-incubating it in Assay Buffer containing L-cysteine for 10-15 minutes at 37°C.

-

Assay Setup: To each well of the 96-well plate, add the following in order:

-

Assay Buffer to bring the final volume to 100 µL.

-

This compound substrate solution.

-

Initiate the reaction by adding the pre-activated gingipain K solution.

-

-

Fluorescence Measurement: Immediately place the microplate in a fluorometric plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the kinetic trace. Activity can be reported as RFU/min or converted to molar units using an AMC standard curve.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams, generated using the DOT language, illustrate the hydrolysis reaction, a typical experimental workflow, and the signaling pathways involving plasmin and gingipain K.

Fluorescence Properties of Ala-Phe-Lys-AMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Alanine-Phenylalanine-Lysine conjugated to 7-amino-4-methylcoumarin (Ala-Phe-Lys-AMC) is a fluorogenic substrate with significant applications in the study of protease activity. This technical guide provides an in-depth overview of its fluorescence properties, enzymatic cleavage, and the experimental protocols for its use, with a focus on its application as a substrate for plasmin and gingipain K.

When the peptide is intact, the fluorescence of the AMC group is significantly quenched.[1] Enzymatic cleavage of the amide bond between the lysine residue and the AMC moiety releases the free fluorophore. This release results in a substantial increase in fluorescence intensity, providing a sensitive method for monitoring enzyme activity.[2] The excitation and emission maxima of the liberated AMC are in the range of 345-380 nm and 440-460 nm, respectively.[3][4]

Core Fluorescence Properties

Upon enzymatic hydrolysis of the Lys-AMC amide bond, the highly fluorescent 7-amino-4-methylcoumarin is released. The spectral properties of the free AMC are well-characterized and serve as the basis for quantification in enzyme activity assays.

Table 1: Quantitative Fluorescence Data

| Property | Intact this compound | Free 7-Amino-4-methylcoumarin (AMC) |

| Excitation Maximum (λex) | ~330-354 nm[1][3] | ~345-380 nm[3][4] |

| Emission Maximum (λem) | ~390-445 nm[1][3] | ~440-460 nm[4] |

| Quantum Yield (Φ) | Significantly lower than free AMC | High (specific value depends on solvent and pH) |

| Molar Extinction Coefficient (ε) | Data not readily available | Data not readily available for excitation wavelength |

Enzymatic Cleavage and Applications

This compound and its N-terminally protected analogs, such as Succinyl-Ala-Phe-Lys-AMC (Suc-AFK-AMC), are recognized as sensitive substrates for the serine protease plasmin and the cysteine protease gingipain K.

-

Plasmin: A key enzyme in the fibrinolytic system, responsible for the breakdown of fibrin clots. Assays using this compound can be employed to screen for plasmin inhibitors or to determine plasmin activity in biological samples.

-

Gingipain K: A cysteine protease produced by the periodontopathogenic bacterium Porphyromonas gingivalis. Its activity is a virulence factor in periodontal disease, making this compound a useful tool in the research and diagnosis of this condition.

The enzymatic cleavage of the substrate is the primary event that is visualized and quantified.

Experimental Protocols

The following are generalized protocols for measuring protease activity using this compound or its derivatives. Specific concentrations and incubation times may need to be optimized for individual experimental conditions.

Plasmin Activity Assay

This protocol is adapted from standard fluorometric plasmin assays.

Materials:

-

This compound or Suc-Ala-Phe-Lys-AMC

-

Plasmin (human or bovine)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in Assay Buffer to the desired working concentration (e.g., 100 µM).

-

Enzyme Preparation: Prepare a stock solution of plasmin in a suitable buffer. Dilute the enzyme to various concentrations in Assay Buffer just before use.

-

Assay Setup: To each well of the 96-well plate, add 50 µL of the plasmin dilution.

-

Initiation of Reaction: Add 50 µL of the this compound working solution to each well to initiate the reaction. For a blank control, add 50 µL of Assay Buffer instead of the substrate.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm).

-

Data Acquisition: Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis: The rate of increase in fluorescence is proportional to the plasmin activity. Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Gingipain K Activity Assay

This protocol is based on established methods for measuring gingipain K activity.

Materials:

-

This compound or Suc-Ala-Phe-Lys-AMC

-

Gingipain K (purified or in bacterial lysate)

-

Assay Buffer (e.g., 100 mM Tris-HCl, 5 mM CaCl₂, 10 mM L-cysteine, pH 7.5)

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in Assay Buffer to the desired working concentration (e.g., 50 µM).

-

Enzyme Preparation: Prepare dilutions of gingipain K in Assay Buffer. The presence of a reducing agent like L-cysteine is crucial for the activity of this cysteine protease.

-

Assay Setup: Add 50 µL of the gingipain K dilution to each well of the 96-well plate.

-

Initiation of Reaction: To start the reaction, add 50 µL of the this compound working solution to each well. Use Assay Buffer without the substrate for the blank.

-

Fluorescence Measurement: Monitor the increase in fluorescence in a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm).

-

Data Acquisition: Collect fluorescence readings at regular intervals for a specified duration at a constant temperature (e.g., 37°C).

-

Data Analysis: Determine the initial reaction velocity from the linear phase of the fluorescence signal increase over time.

Logical Relationship of Fluorescence Change

The fundamental principle underlying the use of this compound is the transition from a quenched to a highly fluorescent state upon enzymatic action. This relationship can be visualized as a simple logical flow.

References

- 1. researchgate.net [researchgate.net]

- 2. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. D-Val-Leu-Lys-AMC (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 5. Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities - Clinical Trials Arena [clinicaltrialsarena.com]

The Use of Ala-Phe-Lys-AMC in Plasmin Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmin, a serine protease central to the fibrinolytic system, plays a critical role in dissolving fibrin blood clots. Its activity is tightly regulated, and dysregulation is implicated in various pathological conditions, including thrombosis, inflammation, and cancer metastasis. Accurate measurement of plasmin activity is therefore crucial for both basic research and the development of therapeutic agents targeting the fibrinolytic system. Ala-Phe-Lys-AMC (Alanine-Phenylalanine-Lysine-7-amino-4-methylcoumarin) and its derivatives are fluorogenic substrates that provide a sensitive and specific means of assaying plasmin activity. This technical guide offers an in-depth overview of the properties of this compound, detailed protocols for its use in plasmin activity assays, and a summary of its kinetic parameters.

The core principle of this assay lies in the enzymatic cleavage of the amide bond between the lysine residue of the peptide and the 7-amino-4-methylcoumarin (AMC) moiety by plasmin. Upon cleavage, the highly fluorescent AMC is released, and the increase in fluorescence intensity can be monitored over time. This provides a direct measure of plasmin's enzymatic activity. The excitation and emission wavelengths for AMC are typically around 360-380 nm and 440-460 nm, respectively.

Properties of this compound and its Derivatives

This compound is a tripeptide linked to the fluorophore AMC. Modifications to the N-terminus, such as the addition of a succinyl (Suc) or methoxysuccinyl (MeOSuc) group, can alter the substrate's properties, including its solubility and kinetic parameters with plasmin. These substrates are commercially available from various suppliers, often as trifluoroacetate salts.

Visualization of the Enzymatic Reaction

The enzymatic cleavage of this compound by plasmin can be represented as a straightforward biochemical reaction.

The Role of Ala-Phe-Lys-AMC in the Study of Gingipain K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of the fluorogenic substrate, Alanine-Phenylalanine-Lysine-7-amino-4-methylcoumarin (Ala-Phe-Lys-AMC), and its succinylated form (Suc-Ala-Phe-Lys-AMC), in the characterization and study of gingipain K (Kgp). Gingipain K is a lysine-specific cysteine protease from the periodontal pathogen Porphyromonas gingivalis and a key virulence factor in periodontal disease, making it a critical target for drug development.

Core Principles: The Utility of a Fluorogenic Substrate

This compound serves as a valuable tool for researchers due to its utility as a fluorogenic substrate for assessing the enzymatic activity of gingipain K.[1] The substrate consists of a tripeptide sequence (Ala-Phe-Lys) that is recognized by gingipain K, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon proteolytic cleavage of the amide bond between lysine and AMC by active gingipain K, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity can be monitored over time, providing a direct and sensitive measure of enzyme activity. This principle is fundamental to a variety of assays, including enzyme kinetics, inhibitor screening, and diagnostics.

Quantitative Analysis of Gingipain K Activity

The use of this compound and similar fluorogenic substrates allows for the precise quantification of gingipain K's enzymatic parameters. While specific kinetic data for this compound is not always readily available in a consolidated format, the following table summarizes representative kinetic constants for gingipain K with various fluorogenic peptide substrates, including those with similar P1 lysine residues. This data is crucial for comparative studies and for designing robust assays.

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Z-His-Glu-Lys-MCA | 16 | 1.8 | 112,500 | [2] |

| Z-Phe-Lys-MCA | 25 | 1.5 | 60,000 | [2] |

| Boc-Val-Leu-Lys-MCA | 120 | 1.2 | 10,000 | [2] |

Note: Z = benzyloxycarbonyl, Boc = tert-butyloxycarbonyl, MCA = 4-methylcoumaryl-7-amide. Data is illustrative and may vary based on experimental conditions.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results in gingipain K research. Below are methodologies for key experiments utilizing this compound.

Protocol 1: Gingipain K Activity Assay

This protocol outlines the steps to measure the enzymatic activity of purified or recombinant gingipain K.

Materials:

-

Purified gingipain K

-

Suc-Ala-Phe-Lys-AMC substrate (stock solution in DMSO)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 5 mM CaCl₂, and 10 mM L-cysteine (as an activator)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Prepare the assay buffer and warm it to the desired reaction temperature (e.g., 37°C).

-

Prepare serial dilutions of the Suc-Ala-Phe-Lys-AMC substrate in the assay buffer to achieve a range of final concentrations (e.g., 0-200 µM).

-

Add 50 µL of each substrate dilution to the wells of the 96-well plate.

-

Prepare a solution of gingipain K in the assay buffer at the desired final concentration (e.g., 1-10 nM).

-

To initiate the reaction, add 50 µL of the gingipain K solution to each well containing the substrate.

-

Immediately place the microplate in the fluorometric reader.

-

Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).

-

Calculate the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.

Protocol 2: Gingipain K Inhibition Assay

This protocol is designed to screen for and characterize inhibitors of gingipain K.

Materials:

-

All materials from Protocol 1

-

Test inhibitor compounds (stock solutions in a suitable solvent, e.g., DMSO)

Procedure:

-

Prepare the assay buffer and warm it to 37°C.

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In the wells of a 96-well plate, add 25 µL of the gingipain K solution.

-

Add 25 µL of each inhibitor dilution to the wells containing the enzyme. Include a control with no inhibitor (vehicle only).

-

Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Prepare the Suc-Ala-Phe-Lys-AMC substrate in the assay buffer at a concentration close to its Km value.

-

Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.

-

Immediately monitor the fluorescence increase as described in Protocol 1.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Gingipain K in Cellular Signaling

Gingipain K plays a significant role in the pathogenesis of periodontal disease by modulating host cell signaling pathways, often leading to inflammation and tissue destruction. This compound is instrumental in studying the enzymatic activity of gingipain K in these complex biological processes.

Activation of Protease-Activated Receptors (PARs)

Gingipains are known to activate Protease-Activated Receptors (PARs), a family of G protein-coupled receptors.[3] Specifically, gingipain K can cleave the extracellular domain of PAR2, exposing a tethered ligand that initiates intracellular signaling cascades.

Caption: Gingipain K-mediated activation of PAR2 signaling.

Modulation of PI3K/Akt and MAPK/ERK Pathways

The activation of PARs by gingipain K can lead to the downstream activation of pro-inflammatory signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and survival.

Caption: Downstream signaling cascades activated by gingipain K.

Experimental Workflow for Investigating Signaling Pathways

The following diagram illustrates a typical workflow for studying the impact of gingipain K on host cell signaling using this compound for enzyme activity validation.

Caption: Workflow for studying gingipain K-mediated signaling.

Conclusion

This compound and its derivatives are indispensable tools for the functional characterization of gingipain K. Their use in robust and reproducible assays provides critical data for understanding the role of this key virulence factor in periodontal disease and for the development of novel therapeutic inhibitors. The detailed protocols and conceptual frameworks presented in this guide are intended to support researchers in this important area of study.

References

Measuring Tripeptidyl-Peptidase II Activity with Ala-Phe-Lys-AMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for measuring the activity of Tripeptidyl-peptidase II (TPP2) using the fluorogenic substrate Alanine-Phenylalanine-Lysine-7-amido-4-methylcoumarin (Ala-Phe-Lys-AMC). This document details the underlying biochemistry, offers step-by-step experimental protocols, presents key quantitative data, and visualizes associated cellular pathways and experimental workflows.

Introduction to Tripeptidyl-Peptidase II (TPP2)

Tripeptidyl-peptidase II is a large, cytosolic serine exopeptidase that plays a crucial role in intracellular protein degradation.[1] As a component of the ubiquitin-proteasome pathway, TPP2 acts downstream of the 26S proteasome, sequentially cleaving tripeptides from the N-terminus of longer peptides.[1][2] This activity is vital for the complete breakdown of proteins into amino acids, which can then be recycled for new protein synthesis. Beyond its general housekeeping role in protein turnover, TPP2 is implicated in various cellular processes, including antigen presentation, apoptosis, and cell cycle regulation. Dysregulation of TPP2 activity has been associated with several diseases, making it a potential therapeutic target.

The enzymatic activity of TPP2 can be reliably quantified using the fluorogenic substrate this compound. TPP2 recognizes and cleaves the peptide bond C-terminal to the Lysine residue, releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule. The rate of AMC liberation, measured by an increase in fluorescence intensity over time, is directly proportional to the TPP2 activity in the sample.

Quantitative Data: Kinetic Parameters

The following table summarizes the key kinetic parameters for human TPP2 with the this compound substrate. These values are essential for designing and interpreting enzymatic assays, including substrate concentration optimization and inhibitor characterization.

| Parameter | Value | Conditions |

| Michaelis Constant (Km) | 15 - 50 µM | pH 7.5, 37°C |

| Maximum Velocity (Vmax) | Varies with enzyme concentration | pH 7.5, 37°C |

| Optimal pH | 7.0 - 8.5 | 37°C |

| Excitation Wavelength (AMC) | 360-380 nm | - |

| Emission Wavelength (AMC) | 460 nm | - |

Note: Kinetic parameters can vary depending on the specific assay conditions, including buffer composition, temperature, and the purity of the enzyme preparation. It is recommended to determine these parameters under your specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the purification of recombinant human TPP2, the measurement of its enzymatic activity, and a protocol for inhibitor screening.

Purification of Recombinant Human TPP2 (His-tagged)

This protocol describes the expression and purification of His-tagged recombinant human TPP2 from E. coli.

Materials:

-

E. coli strain (e.g., BL21(DE3)) transformed with a TPP2 expression vector

-

Luria-Bertani (LB) broth with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole

-

Ni-NTA affinity chromatography column

-

Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT

Procedure:

-